molecular formula C20H19F3N2O4 B456067 [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B456067
M. Wt: 408.4g/mol
InChI Key: LJFJAJZRFQMHBU-UHFFFAOYSA-N
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Description

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound with a unique structure that includes a benzoyl group, a methoxyphenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts acylation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or proteins involved in biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl and pyrazol derivatives, such as:

Uniqueness

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(2-methoxyphenoxy)methyl]phenyl}methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4g/mol

IUPAC Name

[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(2-methoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C20H19F3N2O4/c1-13-11-19(27,20(21,22)23)25(24-13)18(26)15-9-7-14(8-10-15)12-29-17-6-4-3-5-16(17)28-2/h3-10,27H,11-12H2,1-2H3

InChI Key

LJFJAJZRFQMHBU-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC

Origin of Product

United States

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